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Introduction
5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a key

intermediate in the synthesis of a variety of complex organic molecules, including

pharmaceuticals and functional dyes. Its utility stems from the reactive anhydride moiety and

the influence of the electron-donating methoxy group on the aromatic ring, which directs further

chemical transformations. A precise and unambiguous structural confirmation of this building

block is paramount to ensure the integrity and success of subsequent synthetic steps. This

guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used

to characterize this compound. The interpretation herein is grounded in fundamental principles

and serves as a practical reference for researchers, scientists, and professionals in drug

development.

Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for interpreting its

spectroscopic data. The key features of 5-Methoxyisobenzofuran-1,3-dione that influence its

spectra are the aromatic ring with three distinct protons, the methoxy group, and the cyclic

anhydride system.
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Diagram of the Molecular Structure of 5-Methoxyisobenzofuran-1,3-dione

A simplified representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in

solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Experimental Data Summary: ¹H NMR

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.02 d 1H Ar-H

7.59 d 1H Ar-H

7.49 dd 1H Ar-H

3.97 s 3H -OCH₃

Solvent: DMSO-d₆

Interpretation:

Aromatic Region (δ 7.0-8.5 ppm): The spectrum displays three distinct signals in the

aromatic region, consistent with the three protons on the substituted benzene ring. The

downfield chemical shifts are a result of the deshielding effect of the aromatic ring current

and the electron-withdrawing nature of the anhydride carbonyl groups.

The signal at δ 8.02 (d) and δ 7.59 (d) likely correspond to the protons ortho and para to

the electron-donating methoxy group, respectively, though a definitive assignment would
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require 2D NMR techniques. The doublet multiplicity indicates coupling to one adjacent

proton.

The signal at δ 7.49 (dd) corresponds to the proton situated between two other aromatic

protons, resulting in a doublet of doublets splitting pattern.

Methoxy Region (δ 3.5-4.0 ppm): The sharp singlet at δ 3.97 integrates to three protons,

which is characteristic of the methoxy (-OCH₃) group. The singlet nature of this peak

confirms the absence of any adjacent protons.

¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton of the molecule. Due to the lack of readily

available experimental data in peer-reviewed literature, the following is a predicted spectrum

based on established substituent effects on a phthalic anhydride core.

Predicted Data Summary: ¹³C NMR

Chemical Shift (δ) ppm Assignment Rationale

~165 C=O
Anhydride carbonyl carbons

are highly deshielded.

~160 C-OCH₃

Aromatic carbon attached to

the oxygen of the methoxy

group.

~135 Ar-C
Quaternary aromatic carbon of

the anhydride ring fusion.

~125 Ar-CH Aromatic methine carbon.

~120 Ar-C
Quaternary aromatic carbon of

the anhydride ring fusion.

~118 Ar-CH Aromatic methine carbon.

~110 Ar-CH Aromatic methine carbon.

~56 -OCH₃ Methoxy carbon.
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Interpretation:

Carbonyl Carbons (δ > 160 ppm): The two carbonyl carbons of the anhydride are expected

to be the most downfield signals due to the strong deshielding effect of the double-bonded

oxygens.

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are anticipated for the aromatic

carbons. The carbon atom directly attached to the methoxy group's oxygen will be

significantly deshielded. The other aromatic carbons will have chemical shifts influenced by

both the anhydride and methoxy substituents.

Aliphatic Carbon (δ ~56 ppm): The carbon of the methoxy group is expected to appear in the

typical range for such functional groups.

Workflow for NMR Sample Preparation and Analysis
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample

in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6)

Transfer to NMR tube

Insert sample into NMR spectrometer

Shim the magnetic field

Acquire 1H and 13C spectra

Fourier transform FID

Phase correction

Baseline correction

Integrate and pick peaks

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100-3000 Medium C-H stretch Aromatic

~2950-2850 Medium C-H stretch -OCH₃

~1850 & ~1770 Strong

C=O stretch

(asymmetric &

symmetric)

Cyclic Anhydride

~1600, ~1480 Medium-Strong C=C stretch Aromatic Ring

~1250 Strong
C-O stretch

(asymmetric)
Aryl Ether

~1050 Medium
C-O stretch

(symmetric)
Aryl Ether

Interpretation:

The IR spectrum of 5-Methoxyisobenzofuran-1,3-dione is dominated by the characteristic

absorptions of the cyclic anhydride and the aryl ether moieties.

Carbonyl Region (1700-1900 cm⁻¹): The most diagnostic feature of a cyclic anhydride is the

presence of two strong carbonyl stretching bands.[1] This arises from the symmetric and

asymmetric stretching modes of the two carbonyl groups. For 5-Methoxyisobenzofuran-
1,3-dione, these are expected around 1850 cm⁻¹ and 1770 cm⁻¹. The high frequency of

these bands is characteristic of the strained five-membered ring of the anhydride.[2]
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Aromatic and Alkyl C-H Stretching (2800-3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are

indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are due to

the C-H bonds of the methoxy group.[3]

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including

C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm⁻¹). The strong

absorption around 1250 cm⁻¹ is a key indicator of the asymmetric C-O stretching of the aryl

ether functionality.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data

m/z Interpretation

178 Molecular ion (M⁺)

179 [M+H]⁺

150 [M - CO]⁺

134 [M - CO₂]⁺ or [M - C₂H₂O]⁺

106 [M - CO - CO₂]⁺

77 [C₆H₅]⁺

Interpretation:

The nominal molecular weight of 5-Methoxyisobenzofuran-1,3-dione (C₉H₆O₄) is 178 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at m/z 178. With softer ionization techniques like electrospray ionization (ESI), the protonated

molecule [M+H]⁺ is often observed at m/z 179.[4]

Plausible Fragmentation Pathway
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The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For

5-Methoxyisobenzofuran-1,3-dione, common fragmentation pathways would involve the loss

of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

Diagram of a Plausible MS Fragmentation Pathway

[C9H6O4]+•
m/z = 178

[C8H6O3]+•
m/z = 150- CO

[C8H6O2]+•
m/z = 134

- CO2

[C8H6O2]+•
m/z = 134- O

[C7H6O]+•
m/z = 106

- CO2

Click to download full resolution via product page

Caption: A simplified representation of potential fragmentations.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for

the structural confirmation of 5-Methoxyisobenzofuran-1,3-dione. The ¹H NMR spectrum

confirms the number and connectivity of the protons, the IR spectrum identifies the key

functional groups (cyclic anhydride and aryl ether), and mass spectrometry confirms the

molecular weight and provides insight into the molecule's stability and fragmentation. This

guide serves as a detailed reference for the interpretation of these spectra, ensuring high

confidence in the identity and purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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